molecular formula C12H28O13 B1674233 Lactitol dihydrate CAS No. 81025-03-8

Lactitol dihydrate

Cat. No. B1674233
CAS RN: 81025-03-8
M. Wt: 380.34 g/mol
InChI Key: VAOUPFUEMFJHKI-MTURKXFLSA-N
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Description

Lactitol is a disaccharide sugar alcohol produced from lactose . It is used as a replacement bulk sweetener for low-calorie foods with 30–40% of the sweetness of sucrose . It is also used medically as a laxative . Lactitol is used to treat chronic idiopathic (unknown cause) constipation (CIC). It works by increasing peristalsis (contractions) in the colon, leading to an increase in the number of bowel movements .


Synthesis Analysis

Lactitol is synthesized from lactose through a process known as hydrogenation . The synthesis involves the incorporation of a hydrogen ion into the carbonyl group of lactose . This process involves a set of multiple elementary reactions known as Langmuir-Hinshelwood-Hougen-Watson (LHHW) kinetics . The hydrogenation is thought to occur by adsorption, reaction surface, and desorption of the reactants .


Molecular Structure Analysis

The crystalline form of lactitol dihydrate is tetragonal with 3 intra- and 12 inter-molecular hydrogen bonds in its chemical structure . Similar to lactitol monohydrate, all hydroxyl H-atoms form hydrogen bonds resulting in a chair configuration of the galactopyranosyl ring .


Chemical Reactions Analysis

Lactitol is the main reaction product derived from the hydrogenation of lactose . The synthesis consists of the incorporation of a hydrogen ion into the carbonyl group of lactose . This incorporation involves a set of multiple elementary reactions known as Langmuir-Hinshelwood-Hougen-Watson (LHHW) kinetics .


Physical And Chemical Properties Analysis

Lactitol is a white crystalline or crystalline powder or colorless liquid . It is odorless and sweet . The melting range of lactitol dihydrate is 70-80 °C and that of mono-water is 115-125 °C . It is very soluble in water .

Scientific Research Applications

Cryoprotective Agent in Food Processing

Lactitol dihydrate has demonstrated effective cryoprotective properties, particularly in the preservation of surimi (a fish-based food product). Studies found that lactitol can be used at lower concentrations compared to traditional cryoprotectants without compromising its stabilizing effects on protein functional properties during frozen storage. This makes lactitol a valuable ingredient in extending the shelf-life of frozen food products while maintaining quality (Sych, Lacroix, & Carrier, 1991).

Structural and Chemical Properties

Research on the crystal structure of lactitol dihydrate has provided valuable insights into its molecular configuration. Understanding the structural aspects of lactitol, including its intermolecular hydrogen bonds and galactopyranosyl ring conformation, is crucial for its application in various fields, including food science and pharmacology (Kivikoski, Valkonen, & Nurmi, 1992).

Non-Clinical Safety Studies

Lactitol has been the subject of several non-clinical safety studies, including chronic toxicity and carcinogenicity studies in animal models. These studies are essential to assess the long-term safety of lactitol when used as a food additive or in other applications. Research has shown that lactitol, even at high dietary levels, does not demonstrate carcinogenic effects or significant toxicity, indicating its safety for long-term consumption (Til, Hollanders, Woutersen, & Bär, 1992).

Effects on Calcium Metabolism

The impact of lactitol on calcium metabolism has been investigated to understand its potential effects when used chronically as a food additive or laxative. Studies have shown that lactitol does not significantly alter the urinary excretion of calcium or the circulating levels of calcium-related biomarkers, suggesting that it does not adversely affect calcium homeostasis in humans (Egger, Arnera, Llull, & Lauterburg, 2004).

Future Directions

As for future directions, it is recommended to take this medicine exactly as directed by your doctor . Do not take more of it, do not take it more often, and do not take it for a longer time than your doctor ordered . If your dose is different, do not change it unless your doctor tells you to do so .

properties

IUPAC Name

(2S,3R,4R,5R)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O11.2H2O/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12;;/h4-21H,1-3H2;2*1H2/t4-,5+,6+,7+,8-,9-,10+,11+,12-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOUPFUEMFJHKI-MTURKXFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)O)O)O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80230863
Record name Lactitol dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80230863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lactitol dihydrate

CAS RN

81025-03-8
Record name Lactitol dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081025038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lactitol dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80230863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LACTITOL DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F5S85F60B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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